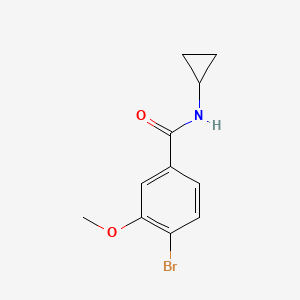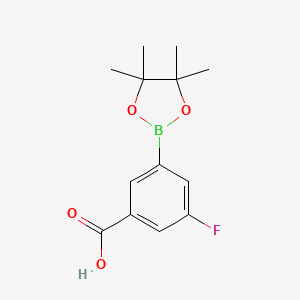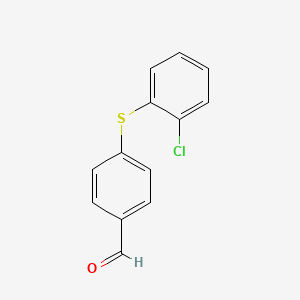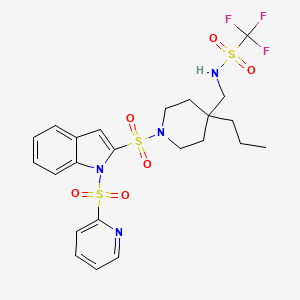
5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole
Descripción general
Descripción
5-(2-Bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole is a chemical compound characterized by its bromo and methoxy functional groups attached to a phenyl ring, which is further connected to a tetrazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromo-5-methoxyphenol as the starting material.
Bromination: The phenol undergoes bromination using bromine in the presence of a catalyst such as iron powder.
Formation of Tetrazole: The brominated compound is then reacted with sodium azide and an appropriate acid to form the tetrazole ring.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring the use of large reactors and continuous flow systems to maintain reaction conditions and safety standards.
Types of Reactions:
Oxidation: The phenyl ring can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the bromine atom.
Substitution: Substitution reactions can occur at the bromo and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction Products: Phenyl bromide and other reduced derivatives.
Substitution Products: Various substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring is known to mimic the carboxylate group, allowing it to bind to enzyme active sites and modulate their activity.
Comparación Con Compuestos Similares
5-(2-chloro-5-methoxyphenyl)-1H-1,2,3,4-tetrazole
5-(2-fluoro-5-methoxyphenyl)-1H-1,2,3,4-tetrazole
5-(2-iodo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole
Uniqueness: The presence of the bromo group in 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole provides unique reactivity compared to its chloro, fluoro, and iodo counterparts, making it particularly useful in certain chemical reactions and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
5-(2-bromo-5-methoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c1-14-5-2-3-7(9)6(4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHANGPBTIMOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)



![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)


